Alverine hydrochloride
Overview
Description
Alverine hydrochloride is a smooth muscle relaxant primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in alleviating painful menstruation caused by muscle spasms in the uterus. The compound works by directly acting on the smooth muscle in the gut and uterus, causing it to relax and thereby relieving symptoms associated with muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alverine hydrochloride involves the allylation of ethylamine hydrochloride with (E)-1,3-dichloropropene. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
Alverine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites such as 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide. These metabolites play a significant role in the pharmacokinetics and pharmacodynamics of this compound .
Scientific Research Applications
Alverine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on smooth muscle cells and its potential use in treating various smooth muscle disorders.
Medicine: this compound is extensively researched for its therapeutic potential in treating gastrointestinal disorders and painful menstruation.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations
Mechanism of Action
Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, this compound alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .
Comparison with Similar Compounds
Similar Compounds
Dicyclomine: Another antispasmodic used to treat irritable bowel syndrome.
Hyoscine: Used for its antispasmodic and antiemetic properties.
Mebeverine: A smooth muscle relaxant used to treat irritable bowel syndrome.
Otilonium: Used for its antispasmodic effects in gastrointestinal disorders.
Pinaverium: Another antispasmodic used to treat gastrointestinal disorders.
Trimebutine: Used for its antispasmodic and prokinetic effects
Uniqueness
Alverine hydrochloride is unique in its specific action on the smooth muscle of the gut and uterus, with minimal effects on other smooth muscles such as those in the heart and blood vessels. This selective action makes it particularly effective in treating gastrointestinal and uterine muscle spasms without causing significant side effects in other parts of the body .
Properties
CAS No. |
5982-87-6 |
---|---|
Molecular Formula |
C20H28ClN |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
ethyl-bis(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |
InChI Key |
ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |
SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
5982-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
150-59-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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